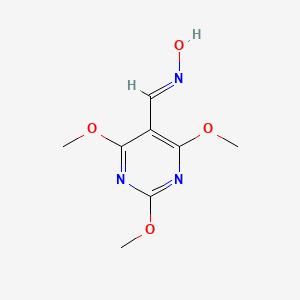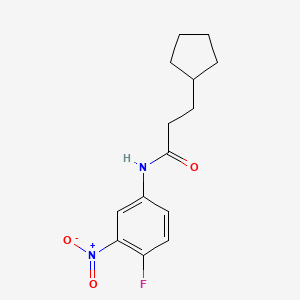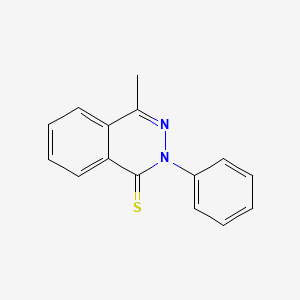![molecular formula C18H18N2OS B5796352 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide, also known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG4 is a small molecule that has been synthesized using several methods, including the Suzuki-Miyaura coupling reaction.
作用机制
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is based on its ability to selectively bind to cancer cells due to their higher expression of certain receptors. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been shown to bind to the epidermal growth factor receptor (EGFR) and the folate receptor (FR), which are overexpressed in many cancer cells. Once bound to the cancer cells, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide can be used to deliver drugs or act as a photosensitizer to selectively kill the cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been shown to have low toxicity and high biocompatibility, making it a promising candidate for use in biomedical applications. In addition, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been shown to have good stability and solubility in aqueous solutions, which is important for its use in drug delivery and bioimaging.
实验室实验的优点和局限性
One of the main advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is its ability to selectively target cancer cells, which can potentially reduce the side effects of chemotherapy. In addition, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is a small molecule that can easily penetrate cell membranes, making it an effective carrier molecule for drug delivery. However, one limitation of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide is its relatively low binding affinity to cancer cells compared to other targeting molecules such as antibodies.
未来方向
There are several future directions for the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide in scientific research. One potential direction is the development of new drug delivery systems using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide as a carrier molecule. Another direction is the optimization of the synthesis method to improve the yield and purity of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide. Additionally, further studies are needed to investigate the long-term toxicity and biocompatibility of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide. Finally, the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide in combination with other targeting molecules or therapies could potentially enhance its effectiveness in cancer treatment.
合成方法
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide involves the coupling of 3-(1,3-benzothiazol-2-yl)-2-methylphenylboronic acid with 2-bromo-2-methylpropionyl bromide using the Suzuki-Miyaura coupling reaction. The reaction is catalyzed by a palladium catalyst and carried out in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide in high yield and purity.
科学研究应用
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been extensively studied for its potential applications in various fields such as bioimaging, drug delivery, and photodynamic therapy. In bioimaging, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been used as a fluorescent probe to detect and image cancer cells. In drug delivery, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been used as a carrier molecule to deliver drugs specifically to cancer cells. In photodynamic therapy, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide has been used as a photosensitizer to selectively kill cancer cells under light irradiation.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-9-6-7-13(12(14)3)18-20-15-8-4-5-10-16(15)22-18/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGBQOKUFYFYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6400078 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)




![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)


